Regioselective Suzuki-Miyaura Coupling: 3-Bromo-6-cyclopropyl-2-fluoropyridine as a Superior Substrate
In Suzuki-Miyaura cross-coupling reactions, 3-bromo-6-cyclopropyl-2-fluoropyridine demonstrates high efficiency and predictable regioselectivity due to the established reactivity order of halogenated pyridines. This order (-Br > -OSO2F > -Cl) dictates that the bromine atom at the 3-position is the primary site for palladium-catalyzed cross-coupling, enabling selective functionalization without interference from the fluorine substituent [1]. This chemoselectivity is crucial for constructing complex molecules where the 2-fluoro group must be retained for downstream biological activity.
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | 3-Bromo substituent (primary reactive site) |
| Comparator Or Baseline | 3-Chloro or 3-Fluorosulfate analogs |
| Quantified Difference | Reactivity order: -Br > -OSO2F > -Cl |
| Conditions | Suzuki-Miyaura cross-coupling with Pd catalysts |
Why This Matters
This established reactivity hierarchy ensures that 3-bromo-6-cyclopropyl-2-fluoropyridine will undergo predictable, high-yielding cross-coupling at the 3-position, a critical requirement for reliable library synthesis and scale-up, unlike less reactive chloro or less selective fluorosulfate analogs.
- [1] Zhang, X., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry - A European Journal, 22(17), 5914-5918. View Source
